

# sodium malonate structure and chemical formula

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## Compound of Interest

Compound Name: **Sodium malonate**

Cat. No.: **B7822066**

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An In-depth Technical Guide to **Sodium Malonate**: Structure, Properties, and Applications

## Introduction

**Sodium malonate**, the disodium salt of malonic acid, is a fundamental reagent and building block in organic synthesis and a key compound in biochemical research. Its utility is most prominently showcased in the malonic ester synthesis for the preparation of a wide array of carboxylic acids. Furthermore, its structural similarity to succinate makes it a classic competitive inhibitor of succinate dehydrogenase, providing a valuable tool for studying cellular respiration and metabolic pathways. This guide provides a comprehensive overview of **sodium malonate**'s chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and professionals in drug development.

## Chemical Structure and Formula

**Sodium malonate** is an organic sodium salt formed from the neutralization of malonic acid (propanedioic acid) with two equivalents of a sodium base, resulting in a 2:1 molar ratio of sodium to malonate.<sup>[1][2]</sup>

- Chemical Name: **Sodium malonate**<sup>[2]</sup>
- Systematic IUPAC Name: Disodium propanedioate<sup>[2]</sup>
- Synonyms: **Disodium malonate**, Malonic acid disodium salt<sup>[2][3]</sup>

- CAS Registry Number: 141-95-7 (anhydrous)[4]
- EC Number: 205-514-0[3]

The chemical formula can be represented in several ways:

- Molecular Formula:  $C_3H_2Na_2O_4$ [2][5]
- Empirical Formula:  $C_3H_4O_4 \cdot 2Na$ [4]
- Linear Formula:  $CH_2(COONa)_2$ [3]

The structure consists of a central methylene group ( $CH_2$ ) bonded to two carboxylate groups ( $-COO^-$ ), with two sodium ions ( $Na^+$ ) ionically bonded to the oxygen atoms of the carboxylates.

Caption: 2D representation of the ionic bonds in **sodium malonate**.

## Physicochemical Properties

**Sodium malonate** is typically supplied as a white crystalline solid.[2] It is also available commercially as a monohydrate. The key quantitative properties are summarized below.

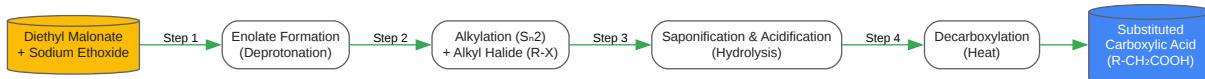
Property	Anhydrous Sodium Malonate	Sodium Malonate Monohydrate
Molecular Formula	$C_3H_2Na_2O_4$	$C_3H_4Na_2O_5$ or $CH_2(CO_2Na)_2 \cdot H_2O$
Molecular Weight	148.02 g/mol [1][2]	166.04 g/mol
Melting Point	>300°C	Not specified
Density	1.86 g/cm <sup>3</sup> [4]	Not specified
Appearance	White crystalline solid[2]	White crystalline solid
Topological Polar Surface Area	80.3 Å <sup>2</sup> [1][2]	Not specified
Hydrogen Bond Acceptor Count	4[1][2]	Not specified

# Experimental Protocols and Methodologies

**Sodium malonate** is central to several well-established experimental procedures in both chemical synthesis and biochemistry.

## Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing mono- or di-substituted carboxylic acids from an alkyl halide.<sup>[6]</sup> The process leverages the high acidity of the  $\alpha$ -hydrogens of a malonic ester (e.g., diethyl malonate), which allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate.<sup>[6][7]</sup> This enolate subsequently displaces a halide in an  $S_{n}2$  reaction.<sup>[6]</sup> The resulting alkylated malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.



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Caption: Workflow for the malonic ester synthesis.

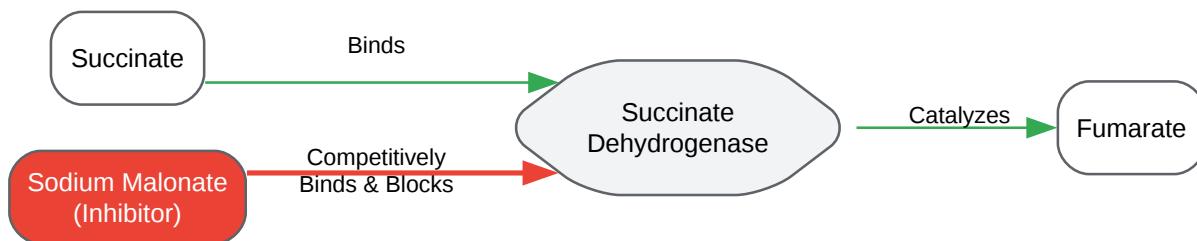
Detailed Experimental Protocol: Synthesis of Ethyl Methylmalonate This protocol is adapted from a verified procedure in *Organic Syntheses*.<sup>[6][8]</sup>

- Objective: To synthesize ethyl methylmalonate via the alkylation of diethyl malonate.
- Materials:
  - Sodium metal (46 g, 2 gram-atoms)
  - Absolute ethyl alcohol (1 L)
  - Diethyl malonate (320 g, 2 moles)
  - Methyl bromide (200 g, 2.1 moles)

- Hydrochloric acid (concentrated)
- Calcium chloride (for drying)
- Ether
- Procedure:
  - Enolate Formation: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethyl alcohol. Carefully add 46 g of sodium metal in small pieces.
  - Once all the sodium has dissolved to form sodium ethoxide, add 320 g of diethyl malonate to the solution.
  - Alkylation: Bubble 200 g of methyl bromide into the stirred solution through a tube. The reaction is exothermic; if necessary, cool the flask to maintain a gentle reflux.
  - Continue stirring until the solution is neutral or slightly acidic to litmus paper, then boil for an additional 30 minutes.
  - Work-up: Neutralize the solution with glacial acetic acid and cool. Filter the precipitated sodium bromide with suction and wash it with a small amount of cold alcohol.
  - Remove the bulk of the alcohol from the filtrate by distillation at atmospheric pressure.
  - Dissolve the residue in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid.
  - Separate the lower aqueous layer from the ester. Extract the aqueous layer twice with ether.
  - Combine the ester and ether extracts, dry with calcium chloride, and filter.
  - Purification: Remove the ether by distillation. The remaining ethyl methylmalonate is then purified by vacuum distillation. The product fraction boils at 96°C/16 mm Hg. The typical yield is 275–290 g (79–83%).[\[8\]](#)

## Biochemical Inhibition of Succinate Dehydrogenase

**Sodium malonate** is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain and Krebs cycle.[9][10] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds to the active site but cannot be dehydrogenated to fumarate. This action effectively blocks the Krebs cycle at this step.[10]



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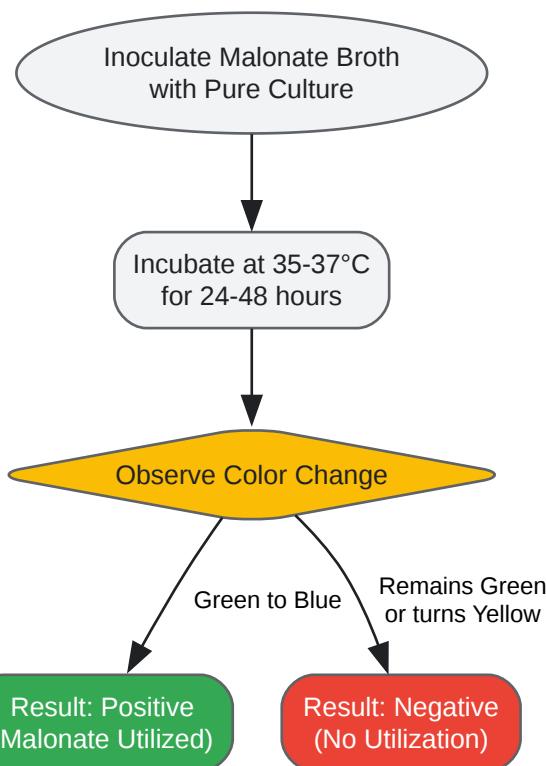
Caption: Inhibition of succinate dehydrogenase by **sodium malonate**.

## Microbiological Malonate Utilization Test

This biochemical test is used to differentiate among members of the Enterobacteriaceae family based on their ability to utilize malonate as a sole source of carbon.[10][11]

- Principle: Organisms capable of utilizing **sodium malonate** as a carbon source and ammonium sulfate as a nitrogen source will produce alkaline byproducts (e.g., sodium hydroxide).[12] This increase in pH is detected by the bromothymol blue indicator in the medium, which changes color from green to blue.[10][12]
- Experimental Protocol:
  - Inoculation: Aseptically inoculate a tube of sterile malonate broth with a pure culture of the test organism.
  - Incubation: Incubate the tube at 35-37°C for 24 to 48 hours.
  - Interpretation:

- Positive Result: The medium changes color from green to blue, indicating malonate utilization.
- Negative Result: The medium remains green or turns yellow (if the organism ferments the small amount of glucose present but does not utilize malonate).[10][12]



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Caption: Workflow for the microbiological malonate utilization test.

## Synthesis of Sodium Malonate

While **sodium malonate** is readily available commercially, it can be synthesized in the laboratory or on an industrial scale.

- Neutralization Method: The most straightforward method is the neutralization of malonic acid with two equivalents of sodium hydroxide solution.[1]
- Industrial Production Method: A common industrial route begins with chloroacetic acid.[1]

- Chloroacetic acid is dissolved in water and neutralized to pH 7.0 with a saturated sodium carbonate solution at a temperature below 15°C.
- A solution of sodium cyanide is then added at 45°C. The mixture is heated to 105-110°C for 30 minutes to form cyanoacetic acid sodium salt.
- A 45-55% sodium hydroxide solution is added, and the reaction is maintained at 100-105°C for 1.5 hours to hydrolyze the nitrile group.
- The resulting solution is concentrated and dried to yield solid **sodium malonate**.<sup>[1]</sup>

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